Product packaging for Silperisone(Cat. No.:CAS No. 140944-31-6)

Silperisone

カタログ番号: B129589
CAS番号: 140944-31-6
分子量: 265.44 g/mol
InChIキー: LOCRKLISCBHQPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization within Organosilicon Medicinal Chemistry

The "sila-substitution" strategy, which involves the replacement of a carbon atom with a silicon atom in a drug molecule, is a key concept in organosilicon medicinal chemistry. nih.govnsf.gov This approach aims to enhance the stability, reactivity, and lipophilicity of therapeutic agents. nih.govnsf.gov The unique atomic properties of silicon, such as its larger covalent radius and lower electronegativity compared to carbon, can lead to significant alterations in the physicochemical and biochemical properties of the resulting analogue. nih.govnsf.govrsc.org Silperisone is a prime example of this strategy, where the modification of a known centrally acting muscle relaxant framework with a silicon atom was explored to improve its therapeutic profile. nih.govnsf.gov

Rationale for its Development as a Centrally Acting Muscle Relaxant Analogue

This compound was developed as an analogue of tolperisone (B1682978), a centrally acting muscle relaxant used for treating muscle spasms. rsc.orgresearchgate.netnih.gov The primary goals for developing this compound were to increase the duration of action, improve oral bioavailability, and potentially reduce side effects compared to its carbon-based counterpart, tolperisone. rsc.org Studies in animal models suggested that this compound might have a lower propensity for causing central nervous system depression or motor side effects than other antispastic drugs. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24FNSi B129589 Silperisone CAS No. 140944-31-6

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

140944-31-6

分子式

C15H24FNSi

分子量

265.44 g/mol

IUPAC名

(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane

InChI

InChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3

InChIキー

LOCRKLISCBHQPO-UHFFFAOYSA-N

SMILES

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2

正規SMILES

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2

他のCAS番号

140944-31-6

同義語

Silperisone

製品の起源

United States

Chemical Synthesis and Characterization

The synthesis of Silperisone involves multi-step chemical processes that are proprietary and detailed in patent literature. A general approach to synthesizing related organosilane derivatives has been outlined in various chemical publications. evitachem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (3-(piperidin-1-yl)propyl)di(p-tolyl)silanol
Molecular Formula C22H31NOSi
Molecular Weight 369.58 g/mol
CAS Number 140944-31-6
Appearance White to off-white solid

Mechanism of Action

Silperisone exerts its muscle relaxant effects primarily through the blockade of voltage-gated sodium and calcium channels. researchgate.netnih.govpatsnap.com This action leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal excitability. researchgate.netpatsnap.com Specifically, it has been shown to inhibit the propagation of action potentials in nerve fibers. openmedicinalchemistryjournal.com

The inhibitory action of this compound on spinal reflexes is a key aspect of its mechanism. It has been demonstrated to suppress both monosynaptic and polysynaptic spinal reflexes. researchgate.netnih.gov This effect is achieved through a presynaptic inhibition of transmitter release from primary afferent endings. patsnap.comresearchgate.net Additionally, this compound has been found to possess a potassium channel blocking effect, which is reportedly stronger than that of tolperisone (B1682978). researchgate.netnih.govpatsnap.com

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. slideshare.netoncodesign-services.comcollaborativedrug.com For Silperisone and its analogues, SAR studies have focused on how modifications to the molecule affect its potency, selectivity, and pharmacokinetic properties. nih.gov

The replacement of the carbon atom in tolperisone (B1682978) with a silicon atom in this compound is the most significant structural modification. This "silicon switch" can alter the molecule's metabolic stability and lipophilicity, which in turn can influence its duration of action and bioavailability. rsc.org

In Vivo Preclinical Efficacy and Comparative Studies

Effects on Spinal Reflexes in Animal Models

Preclinical research has consistently demonstrated that silperisone is an effective suppressant of spinal reflexes in various animal models. researchgate.netnih.govpatsnap.comncats.ionih.gov Its inhibitory action has been observed in both in vivo preparations and in vitro models, such as the isolated hemisected rat spinal cord. researchgate.netnih.govpatsnap.comncats.io

This compound has been shown to effectively inhibit monosynaptic reflexes. researchgate.netnih.govpatsnap.com Studies in spinal cats revealed that this compound inhibits monosynaptic reflex potentials. researchgate.net Further investigations in decerebrated, laminectomized rats confirmed that this compound significantly attenuates monosynaptic reflex potentials. nih.gov This inhibitory action is a key indicator of its potential as a muscle relaxant, targeting the primary reflex arc involved in muscle tone.

The compound is also a potent inhibitor of polysynaptic reflexes. researchgate.netnih.govpatsnap.com In spinal cats, this compound was found to inhibit polysynaptic reflex potentials to the same degree as monosynaptic ones. researchgate.net Similarly, studies in decerebrated rats showed a significant attenuation of polysynaptic reflex potentials. nih.gov Some research suggests that the inhibitory effects of this compound on polysynaptic and dorsal root reflexes may be more pronounced than its effects on monosynaptic pathways. dokumen.pub

Table 1: Summary of this compound's Effects on Spinal Reflexes in Animal Models
ModelAnimal ModelReflex TypeObserved EffectCitation
In VivoCatsMonosynaptic & PolysynapticEffective suppression of both reflex types. researchgate.netnih.gov
In VivoRatsMonosynaptic & PolysynapticEffective suppression of both reflex types. researchgate.netnih.govnih.gov
In VitroRat (Isolated Hemisected Spinal Cord)Ventral Root PotentialDose-dependent depression of ventral root potential. researchgate.netpatsnap.comresearchgate.net

Monosynaptic Reflex Suppression

Attenuation of Decerebrate Rigidity in Animal Models

This compound has proven effective in reducing decerebrate rigidity, a state of excessive muscle tone caused by the removal of cerebral control over motor neurons. In both cat and rat models, this compound acts as a potent suppressant of this condition. researchgate.netnih.govpatsnap.comncats.io A notable finding from studies in cats with alpha-rigidity was that intraduodenally administered this compound demonstrated a potent and significantly longer-lasting muscle relaxant activity compared to either eperisone (B1215868) or tolperisone (B1682978). researchgate.net

Table 2: Efficacy of this compound in Models of Decerebrate Rigidity
Animal ModelType of RigidityKey FindingCitation
CatsDecerebrate Rigidity (alpha-rigidity)Effective suppression; long-lasting activity compared to tolperisone and eperisone. researchgate.netnih.gov
RatsDecerebrate RigidityEffective suppressant of rigidity. researchgate.netnih.gov

Assessment in Animal Models of Muscle Spasticity and Tremor

The efficacy of this compound has been evaluated in specific preclinical models designed to assess its anti-spasticity and anti-tremor effects. Tolperisone-like drugs, including this compound, are known to inhibit drug-induced tremors in animal experiments. benthamdirect.com A pharmacological test battery in mice used the morphine-induced Straub-tail phenomenon as a model for muscle rigidity and a novel tremor model (GYKI 20039-induced tremor) to assess muscle relaxant activity. nih.gov this compound was effective in these models, demonstrating its potential to address both spasticity and tremor. nih.gov

Table 3: Assessment of this compound in Spasticity and Tremor Models
ModelPurposeAnimal ModelResultCitation
Morphine-induced Straub-tailAssess muscle relaxant activity against rigidity.MiceEffective inhibition. nih.gov
GYKI 20039-induced tremorAssess muscle relaxant activity against tremor.MiceEffective inhibition. nih.gov

Comparative Efficacy with Other Centrally Acting Muscle Relaxants in Preclinical Settings

Comparative studies are crucial for positioning a new compound within the existing therapeutic landscape. This compound has been compared against its parent compound, tolperisone, and other muscle relaxants like eperisone and lidocaine (B1675312).

When administered intravenously, the in vivo potency and efficacy of this compound in suppressing spinal reflexes and decerebrate rigidity were found to be similar to those of tolperisone and eperisone. researchgate.netnih.govpatsnap.comncats.io However, a significant advantage for this compound was observed with other administration routes; in cats (intraduodenal) and mice (oral), its duration of action was much longer and its functional bioavailability was substantially higher than the other two drugs. researchgate.netnih.govpatsnap.com

In a comprehensive study comparing several tolperisone-like compounds, this compound, tolperisone, eperisone, lanperisone, and inaperisone (B1220470) all demonstrated the ability to depress monosynaptic, disynaptic, and polysynaptic reflex potentials in rats. nih.gov When compared to the local anesthetic lidocaine, this compound's efficiency in inhibiting synaptic transmission was comparable, but lidocaine had a much stronger blocking effect on the direct electrical excitability of motor neurons and primary afferents. nih.gov Furthermore, unlike lidocaine, both this compound and tolperisone left afferent nerve conduction largely unchanged, indicating a more central mechanism of action for reflex inhibition. openmedicinalchemistryjournal.com

Table 4: Comparative Preclinical Efficacy of this compound
Comparator Drug(s)Animal ModelKey Comparative FindingCitation
Tolperisone, EperisoneCats, RatsSimilar i.v. potency for suppressing spinal reflexes and decerebrate rigidity. researchgate.netnih.govpatsnap.comncats.io
Tolperisone, EperisoneCats (i.d.), Mice (p.o.)This compound has a much longer duration of action and higher bioavailability. researchgate.netnih.govpatsnap.com
TolperisoneCatsThis compound inhibits only pontine facilitation of the patellar reflex, while tolperisone inhibits both pontine facilitation and bulbar inhibition. nih.govnih.gov
Tolperisone, Eperisone, Lanperisone, Inaperisone, LidocaineRatsAll tolperisone-like drugs depressed spinal reflexes; this compound had weaker effects on direct neuronal excitability than lidocaine but comparable effects on synaptic transmission. nih.gov
Diazepam, Baclofen, Tizanidine, and 7 othersMiceIn models of tremor and rigidity, this compound demonstrated a highly advantageous efficacy profile. nih.gov

Academic Perspectives on Drug Development Trajectory

Preclinical Research Methodologies for Muscle Relaxant Evaluation

The preclinical assessment of potential muscle relaxant compounds like silperisone involves a battery of tests designed to establish efficacy and a preliminary safety profile before human trials can be considered. These methodologies utilize various animal models and in vitro preparations to predict the therapeutic utility and potential side effects of a new chemical entity.

Animal Models for Efficacy Assessment (e.g., Tremor Models, Straub-tail Assay)

To evaluate the muscle relaxant activity of this compound and other centrally acting muscle relaxants, researchers employ specific animal models that mimic conditions of muscle spasticity or rigidity. nih.gov Two such methods are the tremor model and the morphine-induced Straub-tail assay. nih.gov

A notable tremor model used in the evaluation of this compound is the GYKI 20039-induced tremor. nih.gov This model has been cited as having advantages over other chemically-induced tremor models, such as those using harmaline (B1672942) or LON-954. nih.gov Harmaline-induced tremor models are a classic approach, inducing action tremor by enhancing synchronous and rhythmic neuronal activity in the olivocerebellar circuit. nih.gov This enhanced activity in the inferior olivary neurons leads to the rhythmic firing of Purkinje cells, which drives the tremor. nih.gov These models, while useful, may not fully replicate the complexities of human tremor disorders, which are often heterogeneous. nih.gov

The morphine-induced Straub-tail assay is another method used to assess muscle relaxant effects. nih.gov This assay observes the characteristic rigid, upward-pointing tail of a mouse after morphine administration, a phenomenon that can be counteracted by muscle relaxant compounds. nih.gov

In studies involving this compound, its efficacy was demonstrated in cats and rats where it suppressed monosynaptic and polysynaptic spinal reflexes, as well as decerebrate rigidity. nih.govresearchgate.net Its effect on spinal reflexes was also confirmed in vitro using an isolated hemisected rat spinal cord. nih.govresearchgate.net

Preclinical Approaches for Assessing Central Nervous System Effects

A critical aspect of preclinical evaluation for centrally acting muscle relaxants is the assessment of their effects on the central nervous system (CNS), particularly unwanted side effects like sedation, ataxia, and impairment of motor coordination. nih.gov These effects are often dose-limiting and can impact the therapeutic utility of a drug. nih.gov

A battery of tests is typically used to detect these CNS side effects in animal models, primarily mice. nih.gov These tests include:

Rota-rod test: This test assesses motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod. nih.gov

Weight-lifting test: This test evaluates muscle strength and the ability to perform voluntary motor tasks. nih.gov

Thiopental sleep test: This method assesses the sedative properties of a compound by measuring its ability to prolong sleep induced by a barbiturate (B1230296) like thiopental. nih.gov

Studies in mice have indicated that this compound may have a lower tendency to produce CNS depressant or motor side effects compared to tolperisone (B1682978) and other antispastic drugs. nih.govresearchgate.net The mechanism of action of this compound involves the blockade of voltage-gated sodium and calcium channels, which reduces the release of excitatory neurotransmitters and decreases neuronal excitability. nih.govpatsnap.com It also has a stronger potassium channel blocking effect than tolperisone. nih.gov While this compound has a similar profile of action to tolperisone, a key difference is its effect on the pontine facilitation and bulbar inhibition of the patellar reflex; this compound only inhibits the former, whereas tolperisone depresses both. nih.gov

Determination of Preclinical Safety Ratios and Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. medbullets.com It is commonly expressed as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). derangedphysiology.commdpi.com A higher TI generally indicates a safer drug. derangedphysiology.commdpi.com

In preclinical studies, safety ratios are calculated to compare the efficacy of a compound with its potential for adverse effects. nih.gov This is often determined by dividing the dose that causes a specific side effect in 50% of the subjects (ID50 for side effect) by the dose that produces the desired therapeutic effect in 50% of the subjects (ID50 for muscle relaxant effect). nih.gov

For this compound, preclinical studies revealed a promising safety profile. nih.gov When compared with ten other centrally acting muscle relaxants, this compound demonstrated the most advantageous profile, with safety ratios ranging from 1.7 to 3.3 across different pairs of assays. nih.govresearchgate.net This was in contrast to other tested drugs which had lower and more variable ratios, often below 1.5. nih.govresearchgate.net These preclinical therapeutic indices for clinically used muscle relaxants have been shown to correlate with their adverse effect profiles in humans, suggesting the predictive value of this testing battery for new compounds. nih.gov

Factors Influencing Preclinical Development Outcomes and Discontinuation

The journey of a drug candidate from preclinical research to clinical application is fraught with challenges, and many promising compounds are discontinued (B1498344) before reaching human trials. Several factors can influence the outcome of preclinical development for muscle relaxants.

One of the primary reasons for discontinuation is the discovery of unacceptable toxicity in animal studies. patsnap.comresearchgate.net Despite promising efficacy and a favorable initial safety profile in shorter-term studies, long-term or chronic toxicity studies can reveal adverse effects that were not previously apparent. patsnap.comresearchgate.net This was ultimately the fate of this compound; although Phase I clinical studies with daily doses up to 150 mg showed no adverse effects at plasma concentrations considered effective in preclinical tests, findings from chronic animal toxicity studies led to the discontinuation of its development. nih.govresearchgate.netpatsnap.comresearchgate.net

Other factors that can influence preclinical outcomes include:

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can significantly impact its viability. While this compound is rapidly absorbed, its metabolism varies significantly between species, being extensive in rats but much less so in dogs and humans. nih.govresearchgate.net Such differences can make it challenging to extrapolate preclinical findings to humans.

Drug-drug interactions: The potential for a new drug to interact with other medications is a significant consideration. washington.edu

Patient-specific factors: Individual variability in response to medication due to factors like genetics, age, and underlying health conditions can affect the perceived efficacy and safety of a drug. nih.govnih.gov For instance, genetic polymorphisms in enzymes responsible for drug metabolism can lead to significant variations in drug exposure. nih.gov

Nature of the condition being treated: The complexity and heterogeneity of conditions like muscle spasticity can make it difficult for animal models to fully capture the nuances of the human disease state, potentially leading to a disconnect between preclinical efficacy and clinical reality. nih.gov

Ultimately, the decision to advance a drug to clinical trials is based on a comprehensive evaluation of its potential benefits versus its risks, as determined by a wide range of preclinical data.

Q & A

Basic: What methodologies are recommended for assessing Silperisone’s pharmacokinetic profile in preclinical studies?

Answer: Preclinical pharmacokinetic studies should employ validated protocols, including dose-response experiments , bioanalytical assays (e.g., LC-MS/MS for plasma concentration measurements), and compartmental modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Key considerations include:

  • Sampling frequency : Optimize time points to capture peak plasma concentration (Tmax) and elimination phases .
  • Control groups : Include vehicle controls and comparator drugs to contextualize this compound’s bioavailability .
  • Statistical power : Use power analysis to determine sample size, ensuring reproducibility across biological replicates .

Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models (e.g., in vivo vs. in vitro)?

Answer: Contradictory efficacy data require systematic reconciliation :

Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., dosage differences, model species) .

Mechanistic validation : Use ex vivo receptor binding assays to confirm this compound’s target engagement in divergent models .

Experimental replication : Standardize protocols (e.g., temperature, solvent concentrations) to minimize variability .

Error analysis : Quantify measurement uncertainties (e.g., via sFE calculations for analytical subsampling) to assess data reliability .

Basic: What criteria define a robust hypothesis for this compound’s mechanism of action studies?

Answer: A hypothesis must be:

  • Testable : Focus on measurable outcomes (e.g., “this compound inhibits spinal α2δ-1 calcium channels by ≥50% at 10 μM”).
  • Grounded in literature : Cite prior evidence of this compound’s structural analogs or receptor affinities .
  • Falsifiable : Define conditions under which the hypothesis would be invalidated (e.g., null results in patch-clamp electrophysiology) .

Advanced: What strategies minimize variability in this compound’s in vitro toxicity assays?

Answer: Optimize assay design through:

  • Cell line standardization : Use authenticated cell lines (e.g., SH-SY5Y for neurotoxicity) with consistent passage numbers .
  • Dose normalization : Calibrate this compound concentrations using solubility studies to avoid precipitation artifacts .
  • Blinded analysis : Implement double-blinded scoring for cytotoxicity endpoints (e.g., MTT assay results) to reduce bias .
  • Quality controls : Include reference toxins (e.g., cisplatin) to validate assay sensitivity .

Basic: How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

Answer: Follow a systematic review framework :

Keyword search : Use databases (e.g., PubMed, SciFinder) with terms like “this compound AND muscle relaxants” .

Inclusion/exclusion criteria : Filter studies by relevance (e.g., exclude non-peer-reviewed sources) .

Thematic synthesis : Categorize findings into pharmacokinetics, adverse effects, and comparative efficacy .

Gap analysis : Highlight understudied areas (e.g., long-term safety in geriatric populations) .

Advanced: What statistical approaches are optimal for analyzing dose-dependent responses in this compound trials?

Answer: Use non-linear regression models (e.g., Hill equation) to quantify EC50 values, paired with:

  • Bootstrap resampling : Estimate confidence intervals for small sample sizes .
  • ANCOVA : Adjust for covariates like baseline pain scores in clinical data .
  • Sensitivity analysis : Test robustness by varying assumptions (e.g., log-normal vs. Gaussian distributions) .

Basic: What experimental controls are essential for validating this compound’s receptor-binding specificity?

Answer: Include:

  • Positive controls : Known ligands (e.g., baclofen for GABAB receptors) to confirm assay functionality .
  • Negative controls : Non-target receptors to rule off-target binding .
  • Vehicle controls : Assess solvent effects on receptor activity .

Advanced: How can researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

Answer: Longitudinal designs require:

  • Time-series sampling : Collect data at intervals (e.g., 4, 12, 24 weeks) to track cumulative effects .
  • Multivariate endpoints : Combine histopathology, serum biomarkers, and behavioral metrics .
  • Attrition mitigation : Use adaptive enrollment to replace dropouts while maintaining statistical power .

Basic: What parameters should be reported to ensure reproducibility in this compound synthesis protocols?

Answer: Follow Beilstein Journal guidelines :

  • Synthetic details : Solvents, catalysts, reaction times, and purification methods .
  • Characterization data : NMR, HPLC purity (>95%), and elemental analysis for novel compounds .
  • Yield calculations : Report isolated yields and spectroscopic validation steps .

Advanced: How can computational modeling predict this compound’s drug-drug interaction risks?

Answer: Combine:

  • Molecular docking : Simulate this compound’s binding to cytochrome P450 enzymes (e.g., CYP3A4) .
  • Pharmacokinetic simulations : Use tools like GastroPlus to model absorption interactions .
  • In vitro-in vivo extrapolation (IVIVE): Validate predictions with human hepatocyte assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。